molecular formula C24H24F6N2O6 B11478667 ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-phenylalaninate

ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-phenylalaninate

Cat. No.: B11478667
M. Wt: 550.4 g/mol
InChI Key: MHAZUWFJIMMCGM-UHFFFAOYSA-N
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Description

Ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-phenylalaninate is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups, an ethoxy group, and a phenylalaninate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-phenylalaninate typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phenylmagnesium bromide to afford ethoxy group substitution products . This intermediate can then undergo further reactions to introduce the carbamoyl and phenylalaninate groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-phenylalaninate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include phenylmagnesium bromide, organozinc compounds, and triethyl phosphite . Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.

Major Products

Major products formed from these reactions include ethoxy group substitution products, 1,2-addition products to the carbonyl group, and cycloaddition products .

Scientific Research Applications

Ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-phenylalaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-phenylalaninate involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups and phenylalaninate moiety play crucial roles in its biological activity, potentially affecting enzyme function and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoyl}-3,3,3-trifluoro-2-phenylalaninate is unique due to its combination of trifluoromethyl groups, ethoxy group, and phenylalaninate moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24F6N2O6

Molecular Weight

550.4 g/mol

IUPAC Name

ethyl 2-[[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)-2-methylphenyl]carbamoylamino]-3,3,3-trifluoro-2-phenylpropanoate

InChI

InChI=1S/C24H24F6N2O6/c1-4-37-18(33)21(23(25,26)27,15-9-7-6-8-10-15)32-20(35)31-17-12-11-16(13-14(17)3)22(36,24(28,29)30)19(34)38-5-2/h6-13,36H,4-5H2,1-3H3,(H2,31,32,35)

InChI Key

MHAZUWFJIMMCGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC(=O)NC2=C(C=C(C=C2)C(C(=O)OCC)(C(F)(F)F)O)C

Origin of Product

United States

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